molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9

3-Amino-L-alanine hydrochloride

Cat. No. B555142
CAS RN: 1482-97-9
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-DKWTVANSSA-N
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Description

3-Amino-L-alanine hydrochloride is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C3H9ClN2O2 and a molecular weight of 140.57 .


Molecular Structure Analysis

The molecular formula of 3-Amino-L-alanine hydrochloride is C3H9ClN2O2 . The average mass is 140.569 Da and the mono-isotopic mass is 140.035248 Da .


Physical And Chemical Properties Analysis

3-Amino-L-alanine hydrochloride is a non-volatile crystalline solid . It has high dielectric constants and a high dipole moment, reflecting the discrete separation of positive and negative charges in its dipolar ionic forms . It is insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but is appreciably soluble in water .

Scientific Research Applications

Biochemical Research

3-Amino-L-alanine hydrochloride is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s used in various biochemical research applications .

Method of Application

The methods of application or experimental procedures would depend on the specific research context. Typically, this compound would be used in a laboratory setting, following standard safety and handling procedures for biochemical reagents .

Results or Outcomes

The results or outcomes would also depend on the specific research context. In general, the use of this compound could contribute to new insights in biochemical research .

Biocatalytic Drug Synthesis

3-Amino-L-alanine has been used as a bio-based amine donor in the enzymatic production of metaraminol, a pharmaceutical compound .

Application

Metaraminol is a vicinal amino alcohol that finds direct application in pharmaceuticals and serves as a building block for fine chemicals . The amine transaminase enzyme can facilitate the stereoselective production of such amino alcohols .

Method of Application

The production of metaraminol was achieved by transamination from 2-hydroxy ketones in the presence of an amine donor . In this case, isopropylamine was substituted with the bio-based amine donor L-alanine . The transamination reaction is thermodynamically limited when utilizing L-alanine, so in situ liquid–liquid extraction of metaraminol was implemented to increase the conversions and initiate downstream processing steps .

Results or Outcomes

This study presents a powerful example for the use of the bio-based amine donor L-alanine in combination with efficient process intensification of biocatalytic drug synthesis by means of in situ product removal .

Structural Modification of Natural Products

Amino acids, including 3-Amino-L-alanine, are used in the structural modification of natural products .

Method of Application

The method of application involves introducing amino acids to the natural products to create safer, more effective, and developable derivatives .

Results or Outcomes

The introduction of amino acids into natural products has resulted in improved performance of these products and minimized their adverse effects .

Enzymatic Metaraminol Production

3-Amino-L-alanine has been used as a bio-based amine donor in the enzymatic production of metaraminol, a pharmaceutical compound .

Application

Metaraminol is a vicinal amino alcohol that finds direct application in pharmaceuticals and serves as a building block for fine chemicals . The amine transaminase enzyme can facilitate the stereoselective production of such amino alcohols .

Method of Application

The production of metaraminol was achieved by transamination from 2-hydroxy ketones in the presence of an amine donor . In this case, isopropylamine was substituted with the bio-based amine donor L-alanine .

Results or Outcomes

This study presents a powerful example for the use of the bio-based amine donor L-alanine in combination with efficient process intensification of biocatalytic drug synthesis by means of in situ product removal .

Food Industry

Amino acids, including 3-Amino-L-alanine, are widely used in the food industry .

Application

Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .

Method of Application

The method of application involves introducing amino acids to the food products to enhance their flavor and nutritional value .

Results or Outcomes

The introduction of amino acids into food products has resulted in improved flavor and nutritional value of these products .

Medical and Healthcare Industries

Amino acids, including 3-Amino-L-alanine, are widely used in the medical and healthcare industries .

Application

Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

Method of Application

The method of application involves introducing amino acids to the medical products to enhance their therapeutic effects .

Results or Outcomes

The introduction of amino acids into medical products has resulted in improved therapeutic effects of these products .

Safety And Hazards

The safety data sheet for L-Alanine, a related compound, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . In case of ingestion, do not induce vomiting, clean mouth with water, and get medical attention .

properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-L-alanine hydrochloride

CAS RN

1482-97-9
Record name 2,3-Diaminopropionic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Jiang, X Wei - Environmental Science & Technology, 2019 - ACS Publications
Little attention has been focused on the use of cobalt(II)–amine chelates for the absorption of nitric oxide (NO) in flue gas, and research on the regeneration of cobalt denitration …
Number of citations: 7 pubs.acs.org
BJ Graham - 2021 - dspace.mit.edu
Though first isolated 150 years ago, boronic acids have historically been neglected species. The more recent advent of transition metal-catalyzed reactions has led to an explosion in …
Number of citations: 0 dspace.mit.edu

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